Cas no 19622-08-3 (Carbamothioic acid,[3-(dimethylamino)propyl]-, S-ethyl ester (9CI))

Carbamothioic acid,[3-(dimethylamino)propyl]-, S-ethyl ester (9CI) structure
19622-08-3 structure
Product Name:Carbamothioic acid,[3-(dimethylamino)propyl]-, S-ethyl ester (9CI)
CAS No:19622-08-3
MF:C8H18N2OS
MW:190.306320667267
CID:123684
PubChem ID:29697
Update Time:2025-04-18

Carbamothioic acid,[3-(dimethylamino)propyl]-, S-ethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamothioic acid,[3-(dimethylamino)propyl]-, S-ethyl ester (9CI)
    • Prothiocarb
    • S-ethyl N-[3-(dimethylamino)propyl]carbamothioate
    • [3-(Diméthylamino)propyl]thiocarbamate de S-éthyle
    • Dynone
    • Previcur
    • S-Ethyl (3-dimethylaminopropyl)thiocarbamate
    • S-Ethyl [3-(dimethylamino)propyl]carbamothioate
    • S-Ethyl-[3-(dimethylamino)propyl]thiocarbamat
    • 9FS76HFF04
    • YRRBXJLFCBCKNW-UHFFFAOYSA-N
    • NS00004817
    • C18943
    • N-(3-dimethylaminopropyl)thiocarbamic acid S-ethyl ester
    • S-ETHYL N-(3-(DIMETHYLAMINO)PROPYL)CARBAMOTHIOATE
    • SCHEMBL21052
    • N-(3-dimethylaminopropyl)-thiocarbamic acid-S-ethyl ester
    • UNII-9FS76HFF04
    • SN 41 703
    • DTXSID5058012
    • Q18629965
    • CHEBI:82084
    • 19622-08-3
    • Carbamothioic acid, (3-(dimethylamino)propyl)-, S-ethyl ester
    • Prothiocarb [ISO]
    • N-(3-Dimethylaminopropyl)thiocarbamic acid S-ethyl ester hydrochloride
    • Inchi: 1S/C8H18N2OS/c1-4-12-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11)
    • InChI Key: YRRBXJLFCBCKNW-UHFFFAOYSA-N
    • SMILES: S(CC)C(NCCCN(C)C)=O

Computed Properties

  • Exact Mass: 190.11414
  • Monoisotopic Mass: 190.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 32.34
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD